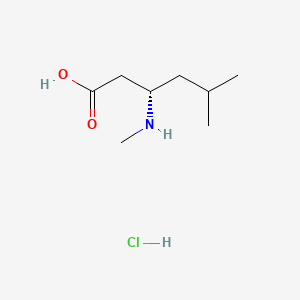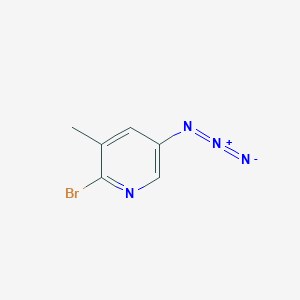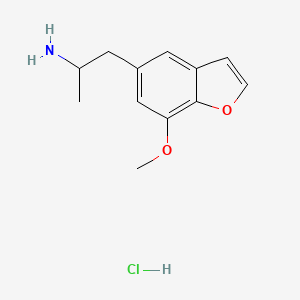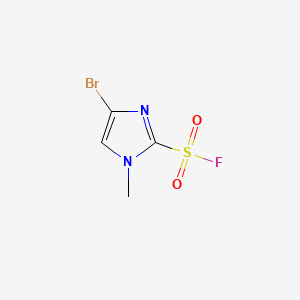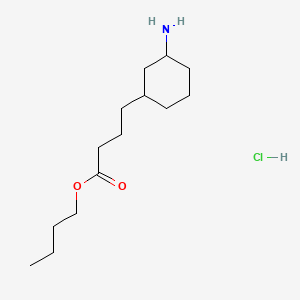
Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride is an organic compound that belongs to the class of esters. It is characterized by the presence of a butanoate group attached to a cyclohexyl ring, which is further substituted with an amino group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride typically involves the esterification of 4-(3-aminocyclohexyl)butanoic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Hydrolysis: 4-(3-aminocyclohexyl)butanoic acid and butanol.
Reduction: 4-(3-aminocyclohexyl)butanol.
Substitution: Derivatives depending on the substituent introduced.
Scientific Research Applications
Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the butanoate group into various molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its amino group.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-(3-aminocyclohexyl)butanoate
- 4-(3-aminocyclohexyl)butanoic acid
- 4-(3-aminocyclohexyl)butanol
Uniqueness
Butyl 4-(3-aminocyclohexyl)butanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H28ClNO2 |
|---|---|
Molecular Weight |
277.83 g/mol |
IUPAC Name |
butyl 4-(3-aminocyclohexyl)butanoate;hydrochloride |
InChI |
InChI=1S/C14H27NO2.ClH/c1-2-3-10-17-14(16)9-5-7-12-6-4-8-13(15)11-12;/h12-13H,2-11,15H2,1H3;1H |
InChI Key |
MQNJRWGNSQFCLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCC1CCCC(C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


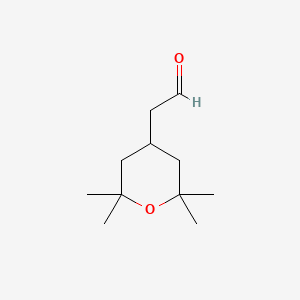
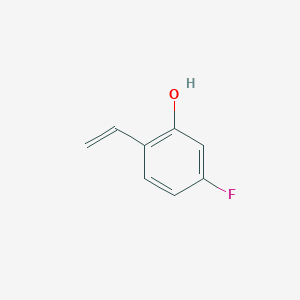
![5-Oxa-2-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B13463174.png)
![9,9-Dimethyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B13463180.png)
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13463188.png)
![(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13463194.png)
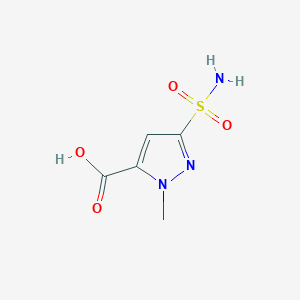
![tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13463198.png)
![{5-Cyclopentyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13463205.png)
